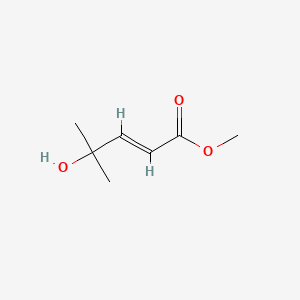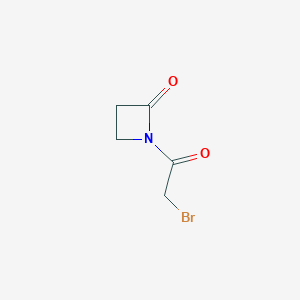
1-(Bromoacetyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromoacetyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam ringsThe azetidinone ring is a crucial structural feature in many biologically active molecules, including antibiotics like penicillin and cephalosporin .
Preparation Methods
The synthesis of 1-(Bromoacetyl)azetidin-2-one can be achieved through several routes. One common method involves the reaction of azetidin-2-one with bromoacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Another approach involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis. This method involves the reaction of amines and aldehydes with carboxylic acids, followed by the addition of diethyl chlorophosphate to form the azetidinone ring .
Chemical Reactions Analysis
1-(Bromoacetyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Cycloaddition Reactions: The azetidinone ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromoacetyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use it to study the mechanisms of action of azetidinone-based drugs and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Bromoacetyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression .
Comparison with Similar Compounds
1-(Bromoacetyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Chloroacetyl)azetidin-2-one: Similar in structure but with a chloro group instead of a bromo group. It exhibits different reactivity and biological activity.
1-(Fluoroacetyl)azetidin-2-one: Contains a fluoro group, which can significantly alter its chemical properties and biological effects.
1-(Hydroxyacetyl)azetidin-2-one: The hydroxy group makes it more hydrophilic and can affect its interaction with biological targets.
These compounds highlight the versatility of the azetidinone scaffold and its potential for modification to achieve desired properties and activities .
Properties
CAS No. |
247192-11-6 |
|---|---|
Molecular Formula |
C5H6BrNO2 |
Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-(2-bromoacetyl)azetidin-2-one |
InChI |
InChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2 |
InChI Key |
FJFOWEOJWXAKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



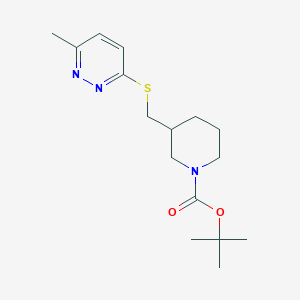
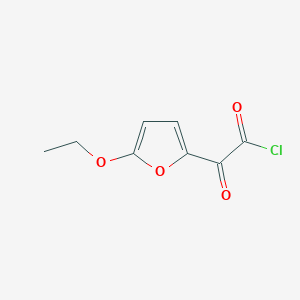
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
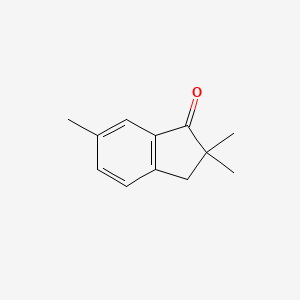
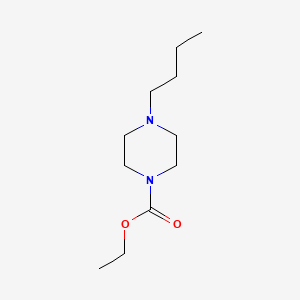
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
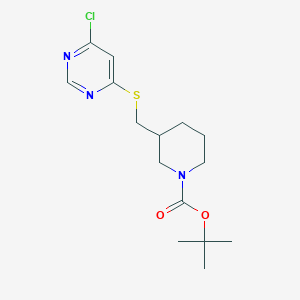
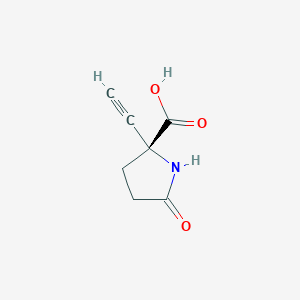
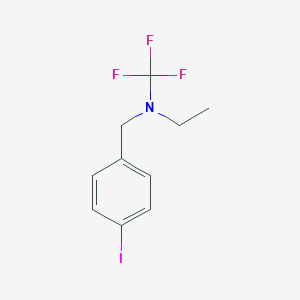
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
